Dihydronaftazone O-β-D-Glucuronide
Description
Systematic IUPAC Name and CAS Registry Number
The systematic chemical identification of this compound begins with its official Chemical Abstracts Service registry number, which provides unambiguous identification within chemical databases and literature. The compound is assigned CAS Registry Number 173321-33-0, establishing its unique chemical identity in the global chemical registry system. This registry number serves as the primary identifier for tracking this specific molecular entity across various chemical databases and research publications.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions for complex glycoside structures. According to PubChem chemical databases, the compound is formally designated as "ss-D-Glucopyranosiduronic Acid 2-[2-(Aminocarbonyl)hydrazino]-1-naphthalenyl". This systematic name precisely describes the structural components and their connectivity, indicating the presence of the glucopyranosiduronic acid unit attached to the substituted naphthalene core structure.
Alternative systematic naming approaches describe the compound using stereochemical descriptors that specify the absolute configuration of the glucuronic acid moiety. The complete systematic name incorporating stereochemical information would describe the compound as containing the (2S,3S,4S,5R,6S) configuration for the glucuronic acid portion, reflecting the natural β-D-glucuronic acid stereochemistry. This detailed stereochemical designation ensures precise identification of the specific isomeric form among potential stereoisomers.
The nomenclature also reflects the metabolic relationship to the parent compound, with "Dihydronaftazone" indicating the reduced form of naftazone that serves as the aglycone portion of this glucuronide conjugate. The "O-β-D-Glucuronide" designation specifically indicates that the glucuronic acid attachment occurs through an oxygen linkage with β-anomeric configuration, distinguishing it from potential α-anomeric forms or other types of conjugation patterns.
Molecular Formula and Weight Derivation
The molecular composition of this compound can be systematically analyzed through its constituent atomic components and their precise arrangement. The compound possesses the molecular formula C17H19N3O8, representing a complex organic molecule containing seventeen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and eight oxygen atoms. This molecular formula reflects the combination of the modified naftazone core structure with the attached glucuronic acid moiety.
The molecular weight calculation for this compound yields a precise value of 393.117 atomic mass units according to high-resolution mass spectrometric analysis. Alternative databases report a slightly rounded molecular weight of 393.3 grams per mole, with the minor variation reflecting different precision levels in measurement and reporting standards. These molecular weight values are consistent with the expected mass contribution from both the organic aglycone portion and the carbohydrate-derived glucuronic acid component.
The derivation of molecular weight can be understood through compositional analysis of the individual atomic contributions. The seventeen carbon atoms contribute approximately 204.17 atomic mass units, while the nineteen hydrogen atoms add 19.15 atomic mass units. The three nitrogen atoms provide 42.03 atomic mass units, and the eight oxygen atoms contribute 127.99 atomic mass units, yielding the total molecular weight when summed with appropriate precision.
Structural complexity analysis reveals that this molecular formula represents a significant increase in both molecular size and oxygen content compared to the parent naftazone compound. The addition of the glucuronic acid moiety contributes six additional carbon atoms, ten additional hydrogen atoms, and six additional oxygen atoms to the overall molecular composition, while maintaining the three nitrogen atoms present in the original naftazone structure.
Structural Relationship to Parent Compound Naftazone
The structural relationship between this compound and its parent compound naftazone illustrates fundamental principles of phase II drug metabolism and glucuronidation processes. Naftazone, identified by CAS Registry Number 15687-37-3, serves as the precursor molecule for this glucuronide conjugate. The parent compound possesses the molecular formula C11H9N3O2 with a molecular weight of 215.21 grams per mole, representing a substantially smaller and less polar molecule compared to its glucuronidated metabolite.
The structural transformation from naftazone to its glucuronide conjugate involves specific molecular modifications that fundamentally alter the compound's physicochemical properties. Naftazone contains a naphthalene ring system substituted with a semicarbazone functional group, as indicated by its systematic name "1,2-Naphthoquinone, 2-semicarbazone". The SMILES representation for naftazone (C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=O)N) demonstrates the presence of the hydroxyl group that serves as the conjugation site for glucuronidation.
| Compound Parameter | Naftazone | This compound |
|---|---|---|
| CAS Registry Number | 15687-37-3 | 173321-33-0 |
| Molecular Formula | C11H9N3O2 | C17H19N3O8 |
| Molecular Weight | 215.21 g/mol | 393.117 g/mol |
| Carbon Atoms | 11 | 17 |
| Oxygen Atoms | 2 | 8 |
| Structural Classification | Naphthoquinone semicarbazone | Glucuronide conjugate |
The glucuronidation process involves the enzymatic attachment of glucuronic acid derived from uridine diphosphate glucuronic acid to the hydroxyl group present on the naftazone molecule. This biotransformation is catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the formation of the glycosidic bond between the C1 position of glucuronic acid and the phenolic hydroxyl group of the modified naftazone structure. The "dihydro" designation in the metabolite name suggests additional reduction reactions may occur either prior to or concurrent with the glucuronidation process.
The structural modification significantly alters the molecular properties of the compound through the introduction of multiple hydroxyl groups and a carboxylic acid functionality from the glucuronic acid moiety. Beta-D-glucuronic acid contributes the molecular formula C6H10O7 with a molecular weight of 194.14 grams per mole when considering the neutral acid form. The attachment of this polar, water-soluble carbohydrate unit transforms the relatively lipophilic naftazone into a highly polar, water-soluble conjugate that exhibits dramatically different pharmacokinetic properties.
The stereochemical configuration of the glucuronic acid attachment follows the natural β-D-configuration, maintaining the same stereochemical arrangement found in endogenous glucuronic acid derivatives. This β-linkage orientation places the carboxylic acid group in an equatorial position relative to the pyranose ring, contributing to the overall three-dimensional structure and molecular recognition properties of the conjugate. The preservation of the semicarbazone functionality within the naftazone portion ensures that key pharmacophoric elements remain intact despite the metabolic modification.
Properties
CAS No. |
173321-33-0 |
|---|---|
Molecular Formula |
C₁₇H₁₉N₃O₈ |
Molecular Weight |
393.35 |
Synonyms |
β-D-Glucopyranosiduronic Acid 2-[2-(Aminocarbonyl)hydrazino]-1-naphthalenyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues with Dihydro Moieties
Dihydroartemisinin O-β-D-Glucuronide
- Structure : A glucuronidated derivative of dihydroartemisinin, an antimalarial agent.
- Key Properties :
- Comparison : The dihydro group likely improves stability and solubility, similar to hypothesized effects in Dihydronaftazone O-β-D-Glucuronide.
Dihydro-p-Coumaric Acid 4'-O-β-D-Glucuronide
Position-Specific Glucuronidation
Caffeic Acid 3-O-β-D-Glucuronide vs. 4'-O-β-D-Glucuronide
- Key Differences :
- Relevance : Positional isomerism in this compound could similarly affect its interactions with enzymes or receptors.
Quercetin Glucuronides
Pharmacological and Metabolic Roles
Drug Metabolites
Anti-Inflammatory and Antioxidant Activity
Data Table: Key Comparative Metrics
Research Implications and Gaps
- Synthetic Challenges : Position-specific glucuronidation (e.g., O- vs. N-glucuronides) requires optimized methods, as seen in HPLC/MS/MS isomer differentiation .
- Bioactivity Gaps: While anti-inflammatory and antioxidant roles are well-documented for flavonoid glucuronides, data on dihydro-modified glucuronides like this compound remain speculative.
Preparation Methods
Glycosylation via Trichloroacetimidate Donors
The synthesis of β-D-glucuronides often employs protected glucuronic acid donors. For example, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate serves as a key intermediate in phenyl-β-D-glucuronide synthesis. This approach involves:
-
Activation of the glucuronyl donor : Tin(IV) chloride catalyzes the coupling of the glucuronate donor with the aglycone (e.g., phenol).
-
Deprotection : Sequential removal of acetyl groups under basic or acidic conditions yields the final glucuronide.
For dihydronaftazone, the hydroxyl group on the naphthoquinone substructure would serve as the glycosylation site. Modifying reaction conditions—such as solvent (dichloromethane), temperature (room temperature), and catalyst loading—could optimize yields.
Table 1: Reaction Conditions for Glucuronide Synthesis via Trichloroacetimidate Donors
Biosynthetic Approaches
Engineered Microbial Systems
Saccharomyces cerevisiae and Streptomyces spp. have been engineered to produce β-D-glucuronides via endogenous UDP-glucuronosyltransferases (UGTs). Key steps include:
Table 2: Fermentation Parameters for Microbial Glucuronidation
For dihydronaftazone, fed-batch fermentation with dihydronaftazone feeding post-UGT induction could mitigate cytotoxicity while improving conversion rates.
Enzymatic Hydrolysis and Validation
β-Glucuronidase-Mediated Quality Control
β-Glucuronidase hydrolysis confirms glucuronide integrity. For phenyl-β-D-glucuronide, enzymatic cleavage yielded phenol, validated via LC/GC-MS. Applying this to dihydronaftazone O-β-D-glucuronide would involve:
-
Hydrolysis : Incubation with β-glucuronidase (e.g., from E. coli) at 37°C for 1–2 hours.
-
Analysis : LC-MS/MS to detect liberated dihydronaftazone and glucuronic acid.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for producing Dihydronaftazone O-β-D-Glucuronide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) or chemical conjugation. Enzymatic methods require optimization of pH (e.g., pH 6.5–7.5), temperature (35–40°C), and substrate concentration (0.5–1.0 mM) to maximize regioselectivity and avoid byproducts . Chemical synthesis may employ protecting-group strategies for hydroxyl moieties, followed by glucuronic acid coupling via Koenigs-Knorr or trichloroacetimidate methods . Yield improvements (e.g., 82.6% conversion) are achievable by controlling reaction scales and substrate-to-enzyme ratios .
Q. How is the structural identity of Dihydronaptazone O-β-D-Glucuronide confirmed post-synthesis?
- Methodological Answer : Multi-modal analytical workflows are essential:
- HPLC : Retention time (RT) and relative retention time (RRT) comparisons against pharmacopeial standards .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M-H]⁻ at m/z 606.51) and MS/MS fragmentation to map glucuronide linkage .
- NMR : Key signals include β-configuration confirmation via anomeric proton doublets (J = 7.5–8.0 Hz) in ¹H NMR and glucuronic acid carbonyl resonances (~172 ppm) in ¹³C NMR .
Advanced Research Questions
Q. How can enzyme engineering improve the regioselective glucuronidation of Dihydronaftazone?
- Methodological Answer : UGTs from microbial sources (e.g., Streptomyces chromofuscus) can be engineered for enhanced specificity. Rational design targets substrate-binding pockets using homology modeling and molecular docking to predict interactions with Dihydronaftazone’s hydroxyl groups. Site-directed mutagenesis (e.g., F87A or D151E substitutions) can alter catalytic efficiency, as demonstrated for resveratrol glucuronides . Whole-cell biocatalysts (e.g., E. coli BL21(DE3)) enable scalable production with titers up to 78.38 mg/L .
Q. What experimental strategies address discrepancies in quantifying this compound across LC-MS/MS platforms?
- Methodological Answer : Contradictions often arise from matrix effects or ionization suppression. Mitigation approaches include:
- Isotopic Labeling : Use deuterated internal standards (e.g., hesperetin-d3 glucuronide) to normalize signal variability .
- Chromatographic Optimization : Adjust mobile phase composition (e.g., ammonium formate/acetonitrile gradients) to separate co-eluting isomers (e.g., 3-O vs. 7-O glucuronides) .
- Cross-Validation : Compare data against orthogonal methods like NMR quantification of anomeric protons or enzymatic hydrolysis with β-glucuronidase .
Q. How do structural modifications of the aglycone (Dihydronaftazone) influence glucuronide stability and metabolic clearance?
- Methodological Answer : Stability studies under simulated physiological conditions (pH 7.4, 37°C) coupled with enzyme kinetic assays (e.g., microsomal incubation) identify degradation pathways. For example, bulky substituents near the glucuronide linkage reduce hydrolysis by β-glucuronidase. Computational modeling (e.g., molecular dynamics) predicts steric hindrance effects on enzyme-substrate interactions .
Data Interpretation and Validation
Q. What criteria validate the purity of this compound for pharmacological assays?
- Methodological Answer : Purity ≥95% is confirmed via:
- HPLC-UV/FLD : Peak homogeneity (RSD <1.5% for RT) and absence of aglycone peaks .
- TGA : Thermal stability up to 800°C to detect residual solvents or salts .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values .
Q. How are conflicting results in glucuronide bioactivity resolved (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Dose-response assays (0.1–100 µM) under standardized oxidative stress models (e.g., H₂O₂-induced lipid peroxidation) clarify context-dependent effects. Mechanistic studies (e.g., ROS scavenging via ESR spectroscopy) differentiate direct antioxidant activity from indirect modulation of endogenous defenses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
